2,4-D-Methyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

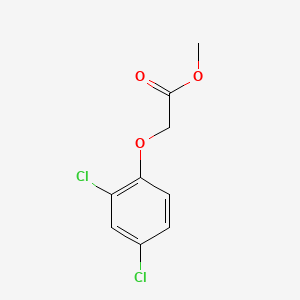

methyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIGZMADSFQMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041349 | |

| Record name | 2,4-D-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 2,4-D-methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0023 [mmHg] | |

| Record name | 2,4-D-methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1928-38-7, 2176-70-7 | |

| Record name | 2,4-D methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-D-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG8721Q1O5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2,4-D methyl ester from 2,4-dichlorophenol

An In-depth Technical Guide to the Synthesis of 2,4-D Methyl Ester from 2,4-Dichlorophenol

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2,4-D methyl ester, a prominent phenoxy herbicide, starting from 2,4-dichlorophenol. This document is intended for researchers, chemists, and professionals in the fields of agrochemical development and organic synthesis. We will explore the primary synthetic pathways, delve into the underlying reaction mechanisms, present detailed experimental protocols, and discuss critical parameters for process optimization. A strong emphasis is placed on the causality behind procedural choices and the stringent safety protocols required when handling the involved chemical agents.

Introduction: The Significance of 2,4-D Methyl Ester

2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives are among the most widely used herbicides globally for the control of broadleaf weeds.[1] The methyl ester form, with the chemical formula C₉H₈Cl₂O₃, offers distinct physical properties, such as increased volatility and oil solubility, which can enhance its efficacy and application methods.[2][3] The is a cornerstone process in agrochemical manufacturing. This guide elucidates the two predominant synthetic strategies: a sequential two-step process involving the formation and subsequent esterification of 2,4-D acid, and a more direct one-pot condensation.

Pathway I: The Sequential Two-Step Synthesis

This classic and highly reliable method involves two distinct chemical transformations: the formation of the ether linkage to create the 2,4-D acid, followed by an acid-catalyzed esterification.

Step 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid via Williamson Ether Synthesis

The initial step involves the formation of an ether bond between 2,4-dichlorophenol and a chloroacetate source, a classic example of the Williamson ether synthesis.[4][5]

Reaction Principle & Mechanism: The Williamson ether synthesis is a bimolecular nucleophilic substitution (Sɴ2) reaction.[5][6] The phenolic proton of 2,4-dichlorophenol is first abstracted by a base to form the sodium 2,4-dichlorophenoxide ion. This phenoxide is a significantly stronger nucleophile than the parent phenol. The phenoxide then attacks the electrophilic carbon of chloroacetic acid (or its salt), displacing the chloride leaving group to form the ether linkage. The reaction is typically followed by acidification to yield the final carboxylic acid product.[5][7][8]

Caption: Mechanism of Williamson Ether Synthesis for 2,4-D.

Experimental Protocol: Synthesis of 2,4-D Acid

-

Phenoxide Formation: In a reaction vessel equipped with a mechanical stirrer and reflux condenser, dissolve 2,4-dichlorophenol in an appropriate solvent like water. Add a stoichiometric amount of a strong base, such as sodium hydroxide solution, to form the sodium 2,4-dichlorophenoxide.[7]

-

Condensation: To this solution, add an aqueous solution of sodium chloroacetate, prepared by neutralizing chloroacetic acid with sodium hydroxide or sodium carbonate.[7]

-

Reaction: Heat the mixture to reflux and maintain for several hours to ensure the completion of the condensation reaction. The progress can be monitored by techniques like HPLC to check for the disappearance of 2,4-dichlorophenol.

-

Acidification & Isolation: After cooling, the reaction mixture is carefully acidified with a strong mineral acid, such as hydrochloric acid, to a pH of approximately 2-4.[9] This protonates the carboxylate salt, causing the 2,4-D acid to precipitate out of the aqueous solution.

-

Purification: The crude 2,4-D product is collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization.

Causality & Field Insights:

-

Choice of Base: A strong base like NaOH is crucial to fully deprotonate the weakly acidic phenol, thereby generating a high concentration of the highly reactive phenoxide nucleophile. Weaker bases like sodium carbonate can also be used, but may require more forcing conditions.[7][10]

-

Temperature Control: While reflux is necessary to drive the reaction, excessive temperatures under highly alkaline conditions can increase the risk of forming hazardous polychlorinated dibenzo-p-dioxin (CDD) by-products.[2] Careful temperature management is paramount for product purity and safety.

Step 2: Fischer Esterification of 2,4-D Acid

The carboxylic acid functional group of 2,4-D is converted to its methyl ester through an acid-catalyzed reaction with methanol.

Reaction Principle & Mechanism: This transformation is a classic Fischer-Speier esterification. The reaction is an equilibrium process in which a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. The catalyst (typically concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[11]

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Experimental Protocol: Synthesis of 2,4-D Methyl Ester (Adapted from an analogous procedure[12])

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 2,4-D acid in an excess of methanol. Methanol serves as both a reactant and the solvent.

-

Catalyst Addition: Slowly and carefully add a catalytic amount (e.g., 5-10 drops per gram of acid) of concentrated sulfuric acid to the solution while stirring.[11][12]

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The use of excess methanol helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Work-up: After cooling, neutralize the excess acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.[12]

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude ester can be purified by silica gel column chromatography or vacuum distillation to yield the final product.

Pathway II: The Direct (One-Pot) Synthesis

This route offers a more streamlined approach by reacting the 2,4-dichlorophenoxide directly with methyl chloroacetate, bypassing the isolation of the intermediate 2,4-D acid.

Reaction Principle & Mechanism: The underlying chemistry is still a Williamson ether synthesis. However, the electrophile used, methyl chloroacetate, already contains the desired ester functionality. The 2,4-dichlorophenoxide, formed in situ, performs an Sɴ2 attack on the carbon bearing the chlorine atom in methyl chloroacetate.[10][13]

Caption: Workflow for the Direct Synthesis of 2,4-D Methyl Ester.

Experimental Protocol: Direct Synthesis (Based on patent literature[10][13])

-

Anhydrous Phenoxide Formation: Charge a reactor with 2,4-dichlorophenol, an inorganic base (e.g., sodium hydroxide, potassium carbonate), and a water-carrying agent like xylene or toluene.[13] Heat the mixture to reflux, using a Dean-Stark apparatus to azeotropically remove the water formed during neutralization. This step is critical to prevent hydrolysis of the ester in the next step.

-

Condensation: Once the system is anhydrous, cool the mixture slightly and add methyl chloroacetate dropwise. A phase-transfer catalyst, such as tetrabutylammonium bromide, may be added to facilitate the reaction between the solid phenoxide and the liquid chloroacetate.[10]

-

Reaction: Reheat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by HPLC.[10][13]

-

Purification: After cooling, the reaction mixture is typically washed with water to remove inorganic salts. The organic layer is then separated, and the solvent is removed by distillation. The final product is purified, often by vacuum distillation.

Causality & Field Insights:

-

Anhydrous Conditions: The removal of water before adding the methyl chloroacetate is the most critical parameter in this pathway. Any residual water can hydrolyze the ester reactant and/or product, significantly reducing the yield.[10]

-

Efficiency: This one-pot method is often preferred in industrial settings as it reduces the number of unit operations (isolation, purification, and setup of a second reaction), which can lead to lower costs and less solvent waste.[10]

Synthesis Pathway Comparison & Optimization

| Parameter | Pathway I: Two-Step Synthesis | Pathway II: Direct Synthesis |

| Number of Steps | Two (Etherification, Esterification) | One (Condensation) |

| Key Reagents | 2,4-Dichlorophenol, Chloroacetic Acid, NaOH, Methanol, H₂SO₄ | 2,4-Dichlorophenol, Methyl Chloroacetate, Base (NaOH, K₂CO₃) |

| Intermediate | Isolation of 2,4-Dichlorophenoxyacetic Acid required | None |

| Typical Yield | Generally high and reliable for both steps | Can be high (>90%), but sensitive to reaction conditions[10] |

| Pros | Robust, well-established, allows for purification of the intermediate acid | More efficient, fewer steps, less waste, potentially higher atom economy |

| Cons | More time-consuming, requires more solvent and reagents overall | Highly sensitive to anhydrous conditions, potential for side reactions if not controlled |

Safety and Hazard Management

The synthesis of 2,4-D methyl ester involves several hazardous materials. Strict adherence to safety protocols is mandatory.

-

2,4-Dichlorophenol: Toxic and corrosive. Avoid skin contact and inhalation.

-

Chloroacetic Acid & Esters: Highly toxic and corrosive. Can cause severe skin burns.

-

Methanol: Flammable and toxic upon ingestion or inhalation.

-

2,4-D and its Esters: Harmful if swallowed and can cause serious eye damage.[14] The International Agency for Research on Cancer (IARC) classifies 2,4-D as "possibly carcinogenic to humans" (Group 2B).

-

Concentrated Acids (H₂SO₄, HCl): Extremely corrosive.

Mandatory Precautions:

-

Personal Protective Equipment (PPE): All procedures must be conducted wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles.[15][16]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to prevent inhalation of toxic vapors.[16]

-

Handling: Use caution when handling corrosive and toxic materials. An emergency eyewash and safety shower must be readily accessible.[16]

-

Waste Disposal: Chemical waste must be disposed of in accordance with institutional and local environmental regulations. Do not discharge into drains.[14][17]

Conclusion

The can be effectively achieved via two primary routes. The sequential two-step process offers a robust and reliable method, ideal for laboratory-scale synthesis where purity of the intermediate can be assured. The direct one-pot synthesis provides a more efficient and economical alternative, better suited for industrial-scale production, provided that stringent control over reaction conditions, particularly the exclusion of water, is maintained. The choice of pathway depends on the desired scale, available equipment, and economic considerations. For all approaches, a thorough understanding of the reaction mechanisms and a disciplined commitment to safety are essential for a successful and responsible synthesis.

References

- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

-

2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

-

Buckles, R. E., & Wawzonek, S. (1948). Small scale synthesis of 2,4-dichlorophenoxyacetic acid. Journal of Chemical Education, 25(9), 514. [Link]

-

Martín, C., et al. (2003). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry, 5(4), 433-436. [Link]

-

Method for preparing 2,4-dichlorophenoxyacetic acid. Eureka | Patsnap. [Link]

-

Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). World Health Organization. [Link]

-

WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID. WIPO Patentscope. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

- CN106167453A - A kind of preparation method of 2,4 dichlorphenoxyacetic acid methyl ester.

-

Properties and Characteristics of Amine and Ester Formulations of 2,4-D. 24d.info. [Link]

-

Procedure for the determination of residues of (2,4-dichlorophenoxy)acetic acid in dermal exposure pads, hand rinses, urine, and perspiration. Journal of Agricultural and Food Chemistry. [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

The Williamson Ether Synthesis. Chemistry Steps. [Link]

- CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid.

-

2,4-Dichlorophenoxyacetic Acid - Toxicological Profile. CDC. [Link]

-

SAFETY DATA SHEET - 2,4-D AMINE 4. CDMS.net. [Link]

-

Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. [Link]

-

2,4-D methyl ester. Restek. [Link]

-

2,4-D methyl ester. NIST WebBook. [Link]

-

Herbicide 2,4-D. EPA. [Link]

- CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid.

-

2,4-D methyl ester. NIST WebBook. [Link]

-

Esterification of (2,4-dichlorophenoxy)acetic acid. Quantitative comparison of esterification techniques. Analytical Chemistry. [Link]

-

Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification. MDPI. [Link]

-

2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 3. 24d.info [24d.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Method for preparing 2,4-dichlorophenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Methyl 2,4-dichlorophenylacetate synthesis - chemicalbook [chemicalbook.com]

- 13. CN106167453A - A kind of preparation method of 2,4 dichlorphenoxyacetic acid methyl ester - Google Patents [patents.google.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. media.tractorsupply.com [media.tractorsupply.com]

- 16. cdms.net [cdms.net]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to the Plant-Cellular Mechanism of 2,4-D Methyl Ester

Abstract

2,4-Dichlorophenoxyacetic acid (2,4-D) was a pioneering discovery in chemical biology, representing the first commercially successful selective herbicide. Its various formulations, including the methyl ester, have been instrumental in modern agriculture for controlling broadleaf weeds in monocotyledonous crops for over 70 years[1][2]. This guide provides a detailed examination of the molecular and cellular mechanism of action of 2,4-D methyl ester in susceptible plants. We will deconstruct the process from initial foliar penetration and bioactivation to the core perception by the auxin signaling machinery, and finally, to the downstream cataclysm of hormonal imbalance and oxidative stress that culminates in cell death. This document is intended for researchers and scientific professionals, offering not just a description of the mechanism but a causal, evidence-based narrative grounded in established experimental protocols.

Bioactivation: From Lipophilic Ester to Active Acid

A crucial aspect of 2,4-D methyl ester's efficacy lies in its chemical formulation. As an ester, it is more lipophilic than its parent acid form, a property that significantly enhances its ability to penetrate the waxy cuticle of plant leaves[3][4]. This increased foliar uptake is a key reason for the high potency of ester formulations[3].

However, the methyl ester itself is not the ultimate bioactive molecule. The herbicidal activity is executed by the 2,4-D acid. Once inside the plant tissue, ubiquitous esterase enzymes rapidly hydrolyze the methyl ester, cleaving the ester bond to release the active 2,4-D acid and methanol[1]. This bioactivation is a critical, self-validating step; experimental evidence using radiolabeled 2,4-D esters has demonstrated that the carboxyl-labeled acid moiety is translocated throughout the plant, while the alcohol-labeled portion remains largely in the treated leaf, confirming in-planta hydrolysis[1]. This conversion ensures that the active herbicide accumulates within the plant, where it can then hijack the natural auxin signaling pathway.

The Core Directive: Hijacking the Auxin Perception and Signaling Cascade

The herbicidal action of 2,4-D is a direct consequence of its function as a persistent and potent mimic of the natural plant hormone indole-3-acetic acid (IAA). Unlike natural IAA, which plants can rapidly degrade or conjugate to maintain hormonal homeostasis, synthetic auxins like 2,4-D are metabolically stubborn. This persistence leads to a continuous, unregulated activation of the auxin signaling pathway, initiating a cascade of events that overwhelms the plant's normal growth regulation.

Perception: The TIR1/AFB Co-Receptor Complex

The primary site of action for 2,4-D is the TIR1/AFB family of F-box proteins, which function as the core auxin receptors. These proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB (Skp1-Cullin-F-boxTIR1/AFB).

The mechanism is elegant in its subversion of a natural process:

-

Co-Receptor Formation: The TIR1/AFB protein does not bind auxin with high affinity on its own. Instead, auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and its target proteins, the Aux/IAA transcriptional repressors.

-

Ligand Binding: 2,4-D fits into a hydrophobic pocket on the TIR1/AFB protein, creating a surface that promotes the docking of an Aux/IAA protein.

-

Ubiquitination and Degradation: The formation of this stable TIR1/AFB–2,4-D–Aux/IAA complex allows the SCF E3 ligase to polyubiquitinate the Aux/IAA repressor. This tags the repressor for degradation by the 26S proteasome.

Signal Transduction: Unleashing the Auxin Response Factors (ARFs)

In the absence of high auxin levels, Aux/IAA proteins are stable and bind to Auxin Response Factors (ARFs), a class of transcription factors. This binding represses the activity of ARFs, preventing the transcription of auxin-responsive genes.

The continuous, 2,4-D-mediated degradation of Aux/IAA repressors breaks this repression. The liberated ARFs are then free to bind to Auxin Response Elements (AuxREs) in the promoters of hundreds of early-response genes, leading to a massive and uncontrolled transcriptional activation. This sustained over-expression of genes involved in cell division, elongation, and differentiation is the molecular basis for the abnormal growth observed in affected plants[4].

Caption: 2,4-D hijacks the auxin signaling pathway, leading to uncontrolled gene expression.

Downstream Catastrophe: Ethylene and Oxidative Stress

The massive transcriptional reprogramming induced by 2,4-D has severe downstream consequences, primarily the overproduction of ethylene and reactive oxygen species (ROS), which work synergistically to kill the plant.

Ethylene Overproduction

One of the key sets of genes upregulated by ARFs includes those encoding for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in ethylene biosynthesis. The resulting surge in ethylene production is a primary driver of many classic herbicide injury symptoms, including epinasty (downward curling of leaves), stem swelling, and accelerated senescence.

Reactive Oxygen Species (ROS) Accumulation

The hormonal chaos and metabolic dysfunction triggered by 2,4-D also lead to a massive accumulation of ROS, such as hydrogen peroxide (H₂O₂) and superoxide radicals[3]. This oxidative burst is thought to arise from multiple sources, including the disruption of photosynthetic electron transport and the activation of ROS-producing enzymes[3]. High levels of ROS inflict widespread cellular damage by causing lipid peroxidation of membranes, protein denaturation, and DNA damage, ultimately leading to necrosis and cell death[3].

Caption: Downstream effects of 2,4-D signaling, leading to phytotoxicity and cell death.

Quantitative Data Summary

The differential response of plants to various auxinic herbicides can be partially explained by the binding affinities between the herbicide and different members of the TIR1/AFB receptor family. Surface Plasmon Resonance (SPR) experiments have been pivotal in quantifying these interactions.

| Receptor | Ligand | Relative Binding (% of IAA) | Key Finding | Source |

| AtTIR1 | IAA | 100% | Reference | |

| AtTIR1 | 2,4-D | 29% | Binds TIR1, but weaker than natural auxin. | |

| AtAFB2 | IAA | 100% | Reference | |

| AtAFB2 | 2,4-D | 22% | Binds AFB2, but weaker than natural auxin. | |

| AtAFB5 | IAA | 100% | Reference | |

| AtAFB5 | 2,4-D | 40% | Binds AFB5, but weaker than natural auxin. |

This table summarizes relative binding data from SPR experiments. Absolute affinities (KD) can vary, but the relative trends demonstrate that while 2,4-D effectively engages the auxin co-receptor machinery, its interaction dynamics differ from the endogenous hormone IAA.

Key Experimental Protocols

The elucidation of the 2,4-D mechanism of action relies on a suite of robust experimental techniques. The following protocols represent self-validating systems for interrogating different stages of the herbicidal process.

Protocol: Arabidopsis Root Growth Inhibition Assay

Causality: This bioassay provides a quantitative measure of a compound's in-vivo auxinic activity. Auxins, including 2,4-D, inhibit primary root elongation at high concentrations. By comparing the response of wild-type plants to auxin-signaling mutants (e.g., tir1-1), one can validate that the observed effect is mediated through the canonical TIR1/AFB pathway.

Methodology:

-

Plate Preparation: Prepare Murashige and Skoog (MS) agar plates containing a range of 2,4-D concentrations (e.g., 0 nM, 50 nM, 100 nM, 500 nM). A stock solution of 2,4-D in DMSO should be used, and an equivalent amount of DMSO must be added to the control plates.

-

Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana seeds (e.g., Col-0 wild-type and tir1-1 mutant) and place them on standard MS agar plates.

-

Vernalization & Germination: Stratify the seeds at 4°C for 2-3 days in the dark to ensure uniform germination. Transfer plates to a growth chamber (e.g., 22°C, 16h light/8h dark cycle).

-

Seedling Transfer: After 4-5 days of growth, carefully transfer seedlings of uniform size to the 2,4-D-containing and control plates. Position the seedlings vertically to allow for root growth along the agar surface.

-

Incubation: Return the plates to the growth chamber and incubate for an additional 3-5 days.

-

Data Acquisition: Scan the plates using a high-resolution flatbed scanner. Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

-

Analysis: Calculate the relative root growth inhibition for each concentration compared to the DMSO control. A significant reduction in root growth in wild-type but not in the tir1-1 mutant validates that the activity of 2,4-D is TIR1-dependent.

Protocol: Yeast Two-Hybrid (Y2H) Assay for Receptor-Repressor Interaction

Causality: The Y2H system is a powerful in-vivo method to confirm the auxin-as-molecular-glue model. A positive interaction (i.e., yeast growth on selective media) will only occur if 2,4-D can successfully bridge the interaction between the TIR1/AFB "bait" protein and the Aux/IAA "prey" protein.

Methodology:

-

Vector Construction: Clone the full-length coding sequence of a TIR1/AFB family member (e.g., AtTIR1) into a "bait" vector (e.g., pGBKT7, containing a DNA-binding domain). Clone the coding sequence of an Aux/IAA protein (e.g., AtIAA7) into a "prey" vector (e.g., pGADT7, containing an activation domain).

-

Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., Y2H Gold) using the lithium acetate method.

-

Control Plates: Plate a dilution of the transformed yeast onto non-selective media (e.g., SD/-Leu/-Trp) to confirm successful transformation.

-

Interaction Assay: Plate the transformed yeast onto selective media (e.g., SD/-Leu/-Trp/-His/-Ade) containing a chromogenic substrate (X-α-Gal). Prepare multiple sets of these plates, each containing a different concentration of IAA or 2,4-D (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM).

-

Incubation: Incubate plates at 30°C for 3-5 days.

-

Analysis: Growth and the development of a blue color on the selective media indicate a physical interaction between the bait and prey proteins. An interaction that is dependent on or enhanced by the presence of 2,4-D confirms its role in promoting the TIR1-Aux/IAA co-receptor complex formation.

Protocol: Measurement of Ethylene Production by Gas Chromatography

Causality: This protocol directly quantifies a key downstream effect of 2,4-D action. Demonstrating a dose-dependent increase in ethylene production following 2,4-D application provides a direct link between the initial signaling event and a major physiological outcome.

Methodology:

-

Sample Preparation: Excise plant tissues (e.g., leaves or stem sections, approx. 100-200 mg fresh weight) from treated and control plants[1].

-

Incubation: Place the tissue into a gas-tight vial (e.g., a 10-15 mL glass vial with a septum cap) containing a small volume (e.g., 200 µL) of treatment buffer (e.g., water or a buffer solution with or without 100 µM 2,4-D)[1].

-

Headspace Accumulation: Seal the vials and incubate them under controlled light and temperature conditions for a set period (e.g., 2-4 hours) to allow ethylene to accumulate in the vial's headspace[1].

-

Gas Sampling: Using a gas-tight syringe, withdraw a 1 mL sample of the headspace gas from each vial through the septum.

-

Gas Chromatography (GC) Analysis: Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) and an appropriate column (e.g., alumina-packed) designed for separating light hydrocarbons.

-

Quantification: The ethylene peak is identified by its retention time compared to an ethylene standard. The peak area is used to calculate the concentration of ethylene produced, typically expressed as nanoliters per gram of fresh weight per hour (nL g⁻¹ h⁻¹).

Protocol: In Situ Detection of Hydrogen Peroxide (H₂O₂) with DAB Staining

Causality: This histochemical staining method visualizes the accumulation of ROS, a key component of the terminal cell death cascade. Observing localized, intense staining in 2,4-D-treated tissues provides visual evidence of oxidative stress.

Methodology:

-

DAB Solution Preparation: Prepare a 1 mg/mL solution of 3,3'-Diaminobenzidine (DAB) in water. Adjust the pH to 3.8 with HCl. Caution: DAB is a suspected carcinogen; handle with appropriate personal protective equipment.

-

Tissue Sampling: Excise leaves from plants treated with 2,4-D and from control plants.

-

Infiltration: Place the leaves in a syringe or vacuum flask with the DAB solution and apply a gentle vacuum for 5-10 minutes to infiltrate the solution into the leaf tissue.

-

Incubation: Transfer the infiltrated leaves to a petri dish containing the DAB solution and incubate for 8-12 hours in the dark at room temperature.

-

Destaining: In the presence of H₂O₂ and peroxidases, DAB polymerizes to form a reddish-brown precipitate. To visualize the precipitate, transfer the leaves to a tube containing 95% ethanol and boil in a water bath for 10 minutes to remove chlorophyll. Repeat with fresh ethanol until the leaf is clear.

-

Visualization: The destained leaves can be mounted on a microscope slide in glycerol and observed under a light microscope. The intensity and localization of the brown precipitate correlate with the sites of H₂O₂ accumulation.

Conclusion

The mechanism of 2,4-D methyl ester is a classic example of targeted herbicidal chemistry. Its efficacy is derived from a two-stage process: efficient foliar uptake and bioactivation due to its ester formulation, followed by the relentless and persistent over-stimulation of the natural auxin signaling pathway by the resulting 2,4-D acid. By acting as an unbreakable key in the TIR1/AFB receptor lock, it forces the continuous degradation of Aux/IAA repressors, leading to massive transcriptional reprogramming. This primary action triggers a fatal cascade of downstream events, including ethylene-mediated senescence and overwhelming oxidative stress from ROS accumulation. Understanding this detailed mechanism, validated through the robust experimental protocols outlined herein, is fundamental for developing next-generation weed control strategies and managing the evolution of herbicide resistance.

References

-

Arteca, R. N., & Arteca, J. M. (2001). Effects of brassinosteroid, auxin, and cytokinin on ethylene production in Arabidopsis thaliana plants. Journal of Experimental Botany, 52(359), 1279-1284. [Link]

-

Calderón Villalobos, L. I., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Estelle, M. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

-

Crafts, A. S. (1960). Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants. Weeds, 8(1), 19-25. [Link]

-

Gleason, C., Foley, R. C., & Gonzalez, M. V. (2011). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 67(11), 1435-1442. [Link]

-

Grossmann, K. (2010). Auxin-Induced Ethylene Triggers Abscisic Acid Biosynthesis and Growth Inhibition. Plant Physiology, 124(4), 2057-2064. [Link]

-

Hay, J. R., & Thimann, K. V. (1956). The Hydrolysis of 2,4-D Esters by Bean and Corn Plants. Weeds, 4(2), 117-124. [Link]

-

HerbiGuide. (n.d.). 2,4-D Mode of action and properties. HerbiGuide. [Link]

-

Le, V. Q., Dutilleul, C., Fobis-Loisy, I., & Gaillard, V. (2016). Hydrogen Peroxide Measurement in Arabidopsis Root Tissue Using Amplex Red. Bio-protocol, 6(21), e1971. [Link]

-

Lifeasible. (n.d.). Detection of Reactive Oxygen Species (ROS) in Plant Cells. Lifeasible. [Link]

-

Ljung, K., Nemhauser, J. L., & Peria, D. (2005). Ethylene Upregulates Auxin Biosynthesis in Arabidopsis Seedlings to Enhance Inhibition of Root Cell Elongation. The Plant Cell, 17(7), 2197-2209. [Link]

-

National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. National Pesticide Information Center. [Link]

-

Pazmiño, D. M., Romero-Puertas, M. C., & Sandalio, L. M. (2012). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant signaling & behavior, 7(3), 425–427. [Link]

-

Peterson, M. A., McMaster, S. A., Riechers, D. E., Skelton, J., & Stahlman, P. W. (2016). 2,4-D Past, Present, and Future: A Review. Weed Technology, 30(2), 303-345. [Link]

-

Riemens, M. M., Pierik, R., & Voesenek, L. A. (2003). Ethylene and Auxin Control the Arabidopsis Response to Decreased Light Intensity. Plant Physiology, 133(4), 1877-1886. [Link]

-

Riefler, M., Novak, O., Strnad, M., & Schmülling, T. (2006). Arabidopsis cytokinin receptor mutants reveal functions in shoot growth, leaf senescence, seed size, germination, salt tolerance, and cytokinin homeostasis. The Plant Cell, 18(1), 40-54. [Link]

-

Ruzicka, K., Ljung, K., Vanneste, S., Podhorská, R., Beeckman, T., Friml, J., & Benková, E. (2007). Ethylene regulates root growth through effects on auxin biosynthesis and transport-dependent auxin distribution. The Plant Cell, 19(7), 2197-2212. [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

-

Todd, C. D., Tipton, P. A., Blevins, D. G., Piedras, P., Pineda, M., & Polacco, J. C. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1052116. [Link]

-

Uggenti, C., Horsman, G. P., Teresinski, H. J., Ljung, K., & Zaharia, L. I. (2019). Different evolutionary patterns of TIR1/AFBs and AUX/IAAs and their implications for the morphogenesis of land plants. BMC Plant Biology, 19(1), 1-17. [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

-

Wright, T. R., Evans, M. L., & Riechers, D. E. (2018). Optimizing RNA-seq studies to investigate herbicide resistance. Pest Management Science, 74(10), 2260-2264. [Link]

-

Yendrek, C. R., Lee, J. S., Morris, D. A., & Ainsworth, E. A. (2017). RNA-Seq transcriptome analysis of Amaranthus palmeri with differential tolerance to glufosinate herbicide. PLoS One, 12(4), e0175522. [Link]

-

Yemm, E. W., & Willis, A. J. (1954). The estimation of carbohydrates in plant extracts by anthrone. The Biochemical journal, 57(3), 508. [Link]

-

Zhang, H., Li, S., Wang, M., Yang, L., Wang, Y., Zhang, F., ... & Luan, S. (2022). RNA-Seq Transcriptome Analysis of Potato with Differential Tolerance to Bentazone Herbicide. International Journal of Molecular Sciences, 23(19), 11846. [Link]

-

de Marchi, R., et al. (2020). Transcriptome analysis of the 2,4-dichlorophenoxyacetic acid (2,4-D)-tolerant cotton chromosome substitution line CS-B15sh and its susceptible parental lines G. hirsutum L. cv. Texas Marker-1 and G. barbadense L. cv. Pima 379. Frontiers in Plant Science, 13, 938153. [Link]

-

Hayashi, K. (2012). The Interaction and Integration of Auxin Signaling Components. Plant and Cell Physiology, 53(6), 965-975. [Link]

-

Robert-Seilaniantz, A., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLoS ONE, 11(7), e0159269. [Link]

-

Waszczak, C., et al. (2021). Optimization of ROS measurement and localization in plant tissues: challenges and solutions. protocols.io. [Link]

-

del Pozo, J. C., et al. (2008). Auxin Receptors and Plant Development: A New Signaling Paradigm. Annual Review of Cell and Developmental Biology, 24, 55-80. [Link]

-

Lee, S., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(2), 488-497. [Link]

-

Robert-Seilaniantz, A., & Ljung, K. (2014). Comparative Gene Expression following 2,4-D Treatment in Two Red Clover (Trifolium pratense L.) Populations with Differential Tolerance to the Herbicide. International Journal of Molecular Sciences, 15(12), 21858-21876. [Link]

-

Walsh, T. A., et al. (2006). A role for the TIR1 auxin receptor in the response of Arabidopsis to the synthetic auxin herbicide 2,4-D. Plant Physiology, 142(2), 542-552. [Link]

-

Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. [Link]

-

Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 446-451. [Link]

-

Romero-Puertas, M. C., et al. (2004). 2,4-Dichlorophenoxyacetic acid induces the accumulation of H2O2 and the expression of genes related to the oxidative stress in pea (Pisum sativum L.) leaves. Plant, Cell & Environment, 27(12), 1505-1515. [Link]

-

Baesso, M. M., et al. (2022). Common and distinct gene expression patterns induced by the herbicides 2,4-dichlorophenoxyacetic acid, cinidon-ethyl and tribenuron-methyl in wheat. Pest Management Science, 78(10), 4216-4227. [Link]

-

Fones, H., & Preston, C. (2012). Measuring ROS and redox markers in plant cells. Journal of Experimental Botany, 63(15), 5439-5448. [Link]

-

ResearchGate. (2016). Does anyone have a good protocol/kit for measuring ROS levels in plant tissue?. ResearchGate. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Auxin-Induced Ethylene Triggers Abscisic Acid Biosynthesis and Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethylene Upregulates Auxin Biosynthesis in Arabidopsis Seedlings to Enhance Inhibition of Root Cell Elongation - PMC [pmc.ncbi.nlm.nih.gov]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Formula of 2,4-D Methyl Ester

From: Gemini, Senior Application Scientist

Abstract

2,4-Dichlorophenoxyacetic acid methyl ester (2,4-D methyl ester) is a significant chemical compound, primarily known for its application as a systemic herbicide.[1][2] It belongs to the phenoxyacetic acid class of compounds and is a derivative of the widely used herbicide 2,4-D.[1][3] This technical guide provides a comprehensive overview of its chemical structure, formula, physicochemical properties, synthesis, and analytical characterization. The document is intended to serve as a foundational resource for professionals engaged in research, chemical analysis, and development projects involving this compound.

Chemical Identity and Molecular Structure

2,4-D methyl ester is the methyl ester derivative of 2,4-dichlorophenoxyacetic acid. The esterification of the carboxylic acid group of 2,4-D with methanol results in this compound, which alters its physical properties, such as volatility and solubility, compared to the parent acid or its salt forms.[4][5]

Molecular Formula: C₉H₈Cl₂O₃[6][7][8][9]

IUPAC Name: methyl 2-(2,4-dichlorophenoxy)acetate[6][10]

CAS Registry Number: 1928-38-7[6][7][8]

The core structure consists of a dichlorinated phenyl ring linked to an acetic acid methyl ester group via an ether bond. The chlorine atoms are substituted at the 2nd and 4th positions of the phenyl ring, which is crucial for its herbicidal activity.

Below is a 2D representation of the molecular structure generated using the DOT language.

Caption: 2D Chemical Structure of 2,4-D Methyl Ester.

Physicochemical Properties

The physicochemical properties of 2,4-D methyl ester are critical for understanding its environmental fate, biological activity, and analytical behavior. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 235.064 g/mol | [6][7][8][9] |

| Appearance | Crystalline solid | [10] |

| Melting Point | ~40.3 - 42.1 °C (313.4 - 315.4 K) | [11] |

| Boiling Point | 160 °C at 0.4 mmHg | [1] |

| Vapor Pressure | 0.0023 mmHg (0.306 Pa) at 25 °C | [10][12] |

| Solubility in Water | Insoluble | [5] |

| Solubility in Organic Solvents | Soluble in petroleum oils and most organic solvents | [5] |

| Log P (Octanol/Water Partition) | 3.13 (Estimated) | [13] |

Synthesis Protocol: Fischer Esterification

The synthesis of 2,4-D methyl ester is most commonly achieved through the esterification of its parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D). Another prevalent industrial method involves the reaction of a 2,4-dichlorophenolate with a chloroacetate ester.[4][14] The Fischer esterification method, detailed below, is a standard laboratory procedure that is both reliable and illustrative of the fundamental chemistry.

Principle: This acid-catalyzed esterification involves the reaction of the carboxylic acid (2,4-D) with an alcohol (methanol) to form the corresponding ester (2,4-D methyl ester) and water. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. Le Chatelier's principle is leveraged by using an excess of methanol to drive the equilibrium towards the product.

Step-by-Step Methodology

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (45.2 mmol) of 2,4-dichlorophenoxyacetic acid in 100 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid (H₂SO₄) dropwise to the solution. The addition should be slow to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

-

Neutralization and Extraction: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product into a non-polar organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine to remove residual salts and water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (Optional): The resulting crude product, an oil or low-melting solid, can be further purified by column chromatography on silica gel or by crystallization from a suitable solvent like methanol if a higher purity is required.[15]

Analytical Workflow: Quantification by GC-MS

The analysis of 2,4-D and its esters in various matrices is crucial for regulatory monitoring and research. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely adopted technique for this purpose, offering excellent sensitivity and selectivity.[16] For samples where 2,4-D acid is the target analyte, a derivatization step to convert it to its methyl ester is required prior to GC analysis.[16] The workflow below outlines the analysis of 2,4-D methyl ester directly.

Principle: The sample is first extracted to isolate the analyte from the matrix. The extract is then injected into a gas chromatograph, where 2,4-D methyl ester is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization), fragmented, and detected based on its mass-to-charge ratio (m/z), providing both qualitative confirmation and quantitative data.

Caption: General workflow for the analysis of 2,4-D methyl ester.

Detailed Protocol Steps

-

Sample Preparation:

-

Water Samples: Liquid-liquid extraction (LLE) with a solvent like dichloromethane at an acidic pH.

-

Soil/Tissue Samples: Solid-liquid extraction using a solvent mixture such as acetone/hexane, followed by cleanup using Solid Phase Extraction (SPE).

-

-

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5ms or equivalent) suitable for pesticide analysis.

-

Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.

-

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions (Typical):

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Acquisition Mode:

-

Full Scan: m/z 50-300 for initial identification.

-

SIM Mode: Monitor characteristic ions of 2,4-D methyl ester (e.g., m/z 234 (M+), 199, 175, 162) for enhanced sensitivity and quantification. The mass spectrum shows characteristic fragments resulting from the loss of the methoxycarbonyl group and cleavage of the ether bond.[6]

-

-

-

Calibration and Quantification: Prepare a series of calibration standards of 2,4-D methyl ester in a suitable solvent. Generate a calibration curve by plotting the peak area against the concentration. Quantify the analyte in the unknown samples by comparing its peak area to the calibration curve.

Conclusion

This guide has provided a detailed technical overview of 2,4-D methyl ester, covering its fundamental chemical structure, essential physicochemical properties, a standard synthesis protocol, and a validated analytical workflow. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to handle, synthesize, and accurately analyze this compound in a laboratory setting. The robust nature of the described synthesis and analytical methods ensures reliable and reproducible results, which are paramount for scientific integrity.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 2,4-D methyl ester. NIST Chemistry WebBook. Retrieved from [Link][6][8][17]

-

Restek Corporation. (n.d.). 2,4-D methyl ester. EZGC & EZLC Online Software Suite. Retrieved from [Link][7]

-

Haz-Map. (n.d.). 2,4-D-methyl ester. Hazardous Agents. Retrieved from [Link][12]

-

Cheméo. (n.d.). Chemical Properties of 2,4-D methyl ester (CAS 1928-38-7). Retrieved from [Link][13]

-

Cabrera, A., et al. (2006). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry, 8(1), 56-60. Retrieved from [Link][18]

-

Google Patents. (2019). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. Retrieved from [14]

-

Lee, S., et al. (2003). Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization. Journal of AOAC International, 86(5), 1025-1030. Retrieved from [Link][16]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Retrieved from [Link][10]

-

World Health Organization. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84). Retrieved from [Link][4]

-

24d.info. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Retrieved from [Link][5]

-

National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Retrieved from [Link][3]

-

National Institute of Standards and Technology (NIST). (n.d.). Phase change data for 2,4-D methyl ester. NIST Chemistry WebBook. Retrieved from [Link][11]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link][1]

-

New World Encyclopedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link][2]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. deq.mt.gov [deq.mt.gov]

- 3. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 4. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 5. 24d.info [24d.info]

- 6. 2,4-D methyl ester [webbook.nist.gov]

- 7. ez.restek.com [ez.restek.com]

- 8. 2,4-D methyl ester [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. This compound | C9H8Cl2O3 | CID 1488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4-D methyl ester [webbook.nist.gov]

- 12. This compound ester - Hazardous Agents | Haz-Map [haz-map.com]

- 13. 2,4-D methyl ester (CAS 1928-38-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 15. This compound ESTER | 1928-38-7 [chemicalbook.com]

- 16. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2,4-D methyl ester [webbook.nist.gov]

- 18. Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Formulation Landscape: An In-Depth Technical Guide to the Solubility of 2,4-D Methyl Ester in Organic Solvents

For Immediate Release

[CITY, STATE] – [Date] – In a significant contribution to the fields of agrochemical research, environmental science, and drug development, this comprehensive technical guide offers a detailed exploration of the solubility of 2,4-D methyl ester in a range of common organic solvents. This whitepaper serves as a critical resource for researchers, scientists, and formulation chemists, providing foundational knowledge essential for the development of effective and stable formulations, as well as for understanding its environmental fate and behavior.

Introduction: The Significance of Solubility in Agrochemical Formulation

(2,4-Dichlorophenoxy)acetic acid (2,4-D) stands as a widely utilized phenoxy herbicide.[1] Its efficacy in controlling broadleaf weeds is often enhanced by converting the parent acid into various ester forms, with the methyl ester being a key derivative. The solubility of 2,4-D methyl ester in organic solvents is a paramount physicochemical property that dictates its formulation, application, and bioavailability. An in-depth understanding of its solubility profile is, therefore, indispensable for developing stable, effective, and environmentally conscious herbicidal products. This guide provides a thorough examination of the solubility characteristics of 2,4-D methyl ester, underpinned by scientific principles and practical methodologies.

Physicochemical Profile of 2,4-D Methyl Ester

A foundational understanding of the molecular and physical characteristics of 2,4-D methyl ester is crucial for interpreting its solubility behavior.

Table 1: Key Physicochemical Properties of 2,4-D Methyl Ester

| Property | Value | Source |

| Chemical Name | Methyl 2-(2,4-dichlorophenoxy)acetate | [2] |

| CAS Number | 1928-38-7 | [2] |

| Molecular Formula | C₉H₈Cl₂O₃ | [2] |

| Molecular Weight | 235.06 g/mol | [2] |

| Physical State | Solid (Crystals) | [3] |

| Melting Point | 119 °C | [4] |

The structure of 2,4-D methyl ester, featuring a dichlorinated aromatic ring, an ether linkage, and a methyl ester group, imparts a moderate polarity. This molecular architecture is central to its interaction with various organic solvents.

Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" provides a fundamental principle for predicting solubility. The solubility of 2,4-D methyl ester in a given organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. Key factors include:

-

Polarity: Solvents with polarities similar to that of 2,4-D methyl ester are generally more effective at dissolving it.

-

Hydrogen Bonding: While the ester group can act as a hydrogen bond acceptor, its ability to form strong hydrogen bonds is limited compared to the parent carboxylic acid. Solvents capable of hydrogen bonding can influence solubility.

-

Van der Waals Forces: These non-specific interactions play a significant role in the dissolution process, particularly in nonpolar solvents.

Solubility of 2,4-D Methyl Ester in Organic Solvents: A Quantitative Overview

For a related compound, 2,4-D Butoxyethyl ester, it is miscible in acetone, acetonitrile, n-hexane, and methanol.[6] Another derivative, 2,4-D Dimethylamine, is soluble in methyl, ethyl, and isopropyl alcohols, and acetone.[6] This suggests that 2,4-D methyl ester would exhibit good solubility in polar aprotic and polar protic solvents.

It is important to note that commercial formulations of 2,4-D esters are often provided as solutions in solvents like acetonitrile or hexane, indicating its solubility in these media.[7][8]

Experimental Determination of Solubility: A Methodological Approach

For researchers requiring precise solubility data for specific applications, experimental determination is essential. The following protocol outlines a standard laboratory method for determining the solubility of 2,4-D methyl ester.

Materials and Equipment

-

2,4-D methyl ester (analytical standard)

-

Selected organic solvents (e.g., acetone, methanol, dichloromethane, hexane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a suitable detector.

Experimental Workflow

References

- 1. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 2. 2,4-D methyl ester [webbook.nist.gov]

- 3. 2,4-D-Methyl | C9H8Cl2O3 | CID 1488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound ESTER | 1928-38-7 [chemicalbook.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. ez.restek.com [ez.restek.com]

- 8. hpc-standards.com [hpc-standards.com]

An In-depth Technical Guide on the Vapor Pressure and Volatility of 2,4-D Methyl Ester

Introduction

(2,4-Dichlorophenoxy)acetic acid (2,4-D) is a systemic, selective herbicide widely used for the control of broadleaf weeds.[1] It is formulated in various chemical forms, including salts, amines, and esters, to enhance its efficacy and applicability in diverse environmental conditions.[2][3] Among these, the ester formulations, particularly short-chain esters like 2,4-D methyl ester, are recognized for their high herbicidal activity. However, this efficacy is intrinsically linked to their physicochemical properties, most notably their vapor pressure and resulting volatility.[2][4]

Volatility, the tendency of a substance to vaporize, is a critical parameter in the environmental risk assessment of pesticides.[5][6] For 2,4-D methyl ester, high volatility can lead to off-target movement, where the herbicide vapor drifts from the application site, potentially causing damage to susceptible non-target crops and other vegetation.[6][7] This guide provides a comprehensive technical overview of the vapor pressure and volatility of 2,4-D methyl ester, intended for researchers, scientists, and professionals in drug development and environmental science. We will delve into its physicochemical properties, the methodologies for their determination, the factors influencing its environmental behavior, and the implications of its volatility.

Physicochemical Properties of 2,4-D Methyl Ester

The vapor pressure of a compound is a fundamental measure of its tendency to transition into the gaseous phase. It is a key determinant of its volatility. The properties of 2,4-D methyl ester are summarized below, with comparisons to other forms of 2,4-D for context.

| Property | 2,4-D Methyl Ester | 2,4-D Acid | 2,4-D Dimethylamine (DMA) Salt | 2,4-D 2-Ethylhexyl Ester (EHE) | Source(s) |

| Molecular Formula | C₉H₈Cl₂O₃ | C₈H₆Cl₂O₃ | C₁₀H₁₃Cl₂NO₃ | C₁₆H₂₂Cl₂O₃ | [8][9][10] |

| Molecular Weight | 235.06 g/mol | 221.04 g/mol | 266.15 g/mol | 333.25 g/mol | [8][9][10] |

| Vapor Pressure | 0.0023 mmHg (0.307 Pa) at 25°C | 1.4 x 10⁻⁷ mmHg (1.87 x 10⁻⁵ Pa) at 25°C | <1.0 x 10⁻⁷ mmHg (<1.33 x 10⁻⁵ Pa) at 25°C | 3.6 x 10⁻⁶ mmHg (4.8 x 10⁻⁴ Pa) at 25°C | [3][10][11] |

| Physical State | Solid | Crystalline Solid | Crystalline Solid | Liquid | [10][11] |

| Enthalpy of Vaporization (ΔvapH) | 68.0 kJ/mol | - | - | - | [8] |

Note: The vapor pressure of 2,4-D methyl ester is significantly higher than that of the acid and amine salt forms, indicating a greater tendency to volatilize.

The Concept of Volatility in 2,4-D Esters

The volatility of 2,4-D esters is primarily influenced by the length of the alcohol chain used in the esterification process. This leads to a classification of 2,4-D esters as either "high-volatile" or "low-volatile".

-

High-Volatile Esters : These are formed with short-chain alcohols, such as methyl, ethyl, and isopropyl alcohols. 2,4-D methyl ester falls into this category. Their lower molecular weight and weaker intermolecular forces result in a higher vapor pressure.[2][4]

-

Low-Volatile Esters : These are synthesized with longer-chain alcohols, such as 2-ethylhexyl alcohol. The increased molecular weight and stronger van der Waals forces lead to a lower vapor pressure and reduced volatility compared to the short-chain esters.[12]

The relationship between the chemical structure and volatility is a critical consideration in formulation development and selection for specific environmental conditions to minimize off-target damage.

Figure 1: Relationship between 2,4-D formulations and their relative volatility.

Experimental Determination of Vapor Pressure

Accurate determination of vapor pressure is essential for regulatory assessment and environmental modeling. The OECD Guideline for the Testing of Chemicals, Test No. 104, and the U.S. EPA Product Properties Test Guidelines, OPPTS 830.7950, describe several methods suitable for substances with low vapor pressures, such as pesticides.[13][14][15][16][17] For a compound like 2,4-D methyl ester, with a vapor pressure in the range of 10⁻³ to 10⁻⁵ mmHg, the Knudsen Effusion Method and the Gas Saturation Method are particularly relevant.

The Knudsen Effusion Method: A Self-Validating System

The Knudsen effusion method is a dynamic technique that measures the rate of mass loss of a substance effusing through a small orifice into a high vacuum.[1][18][19][20] The choice of this method is predicated on its high sensitivity for compounds with low volatility and the direct relationship between the measured mass loss and the vapor pressure, providing a self-validating system.

Experimental Protocol: Knudsen Effusion Method

1. Principle: The method is based on the kinetic theory of gases. In a closed, thermostated cell (the Knudsen cell) containing the sample at equilibrium, the rate of effusion of the vapor through a small orifice is proportional to the vapor pressure of the substance.

2. Apparatus:

-

Knudsen Cell: A small container with a precisely machined orifice of known area.

-

High-Vacuum System: Capable of maintaining a pressure significantly lower than the vapor pressure of the sample.

-

Thermostatic Control: To maintain the Knudsen cell at a constant, known temperature.

-

Microbalance: To measure the mass loss of the cell over time with high precision.

3. Step-by-Step Methodology:

-

Sample Preparation: A small amount of purified 2,4-D methyl ester is placed in the Knudsen cell.

-

Apparatus Assembly: The cell is placed in the vacuum chamber, which is then evacuated.

-

Temperature Equilibration: The cell is brought to the desired temperature and allowed to equilibrate.

-

Mass Loss Measurement: The mass of the cell is recorded at regular intervals. The rate of mass loss ( dm/dt ) is determined from the slope of the mass versus time plot.

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) Where:

-

dm/dt is the rate of mass loss

-

A is the area of the orifice

-

R is the ideal gas constant

-

T is the absolute temperature

-

M is the molar mass of the substance

-

4. Data Analysis and Temperature Dependence: The experiment is repeated at several temperatures to determine the relationship between vapor pressure and temperature. The data can be fitted to the Clausius-Clapeyron equation to determine the enthalpy of vaporization (ΔHvap), a measure of the energy required for the substance to transition from liquid to gas.

Figure 2: Experimental workflow for determining vapor pressure using the Knudsen effusion method.

Factors Influencing the Volatility of 2,4-D Methyl Ester

The actual volatilization of 2,4-D methyl ester from treated surfaces is a complex process influenced by several environmental and application-related factors.

-

Temperature: As with all substances, the vapor pressure of 2,4-D methyl ester increases with temperature.[21] This is the most significant factor driving volatility. Applications during hot weather significantly increase the risk of off-target movement.[6][12]

-

Humidity: High humidity can reduce the rate of water evaporation from spray droplets, potentially leading to a longer period during which the herbicide is in a liquid state on the plant surface and available for volatilization. Conversely, very low humidity can lead to rapid drying, but the relationship is complex.[22]

-

Application Surface: Volatilization is generally greater from inert surfaces like rocks and pavement where the herbicide is not absorbed.[23] From plant and soil surfaces, factors like adsorption to soil organic matter and absorption into the plant cuticle can reduce the amount of herbicide available for volatilization.[4][24]

-

Formulation: As previously discussed, the ester formulation itself is a primary determinant of volatility. The use of high-volatile esters like 2,4-D methyl ester is often restricted or advised against during warm conditions or near sensitive crops.[7][12]

Environmental Implications and Risk Management

The relatively high volatility of 2,4-D methyl ester has significant environmental implications. The primary concern is the potential for vapor drift, which can cause unintended damage to susceptible broadleaf plants, including crops like cotton, grapes, and tomatoes, as well as ornamental plants.[2][7] This has led to regulatory restrictions and the development of low-volatile ester and amine salt formulations to mitigate these risks.[3][4]

Effective risk management involves selecting the appropriate 2,4-D formulation based on the prevailing and forecasted environmental conditions, the proximity of sensitive crops, and adherence to label instructions regarding application parameters such as buffer zones and weather conditions.[7][12]

Conclusion

The vapor pressure and volatility of 2,4-D methyl ester are defining characteristics that govern its efficacy and environmental behavior. Its classification as a high-volatile ester is a direct consequence of its chemical structure, resulting in a significantly higher vapor pressure compared to the acid and amine salt forms of 2,4-D. The accurate measurement of its vapor pressure, using standardized methods such as the Knudsen effusion technique, is crucial for a thorough understanding of its potential for off-target movement. By comprehending the interplay of its intrinsic properties with environmental factors, researchers and professionals can make informed decisions regarding its formulation and application, thereby maximizing its weed control benefits while minimizing environmental risks.

References

-

Drift and Volatility of Broadleaf Herbicides. (n.d.). Retrieved from [Link]

-

Minimize effects of volatility & spray drift when applying herbicides. (n.d.). Corteva Agriscience™. Retrieved from [Link]

-

Vapor Pressure of Low Volatile Chemicals from a Knudsen Effusion Technique. (n.d.). Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour Pressure. (2006). OECD. Retrieved from [Link]

-

Vapor Pressure of Pesticides by the Knudsen Effusion Method. (2015). AZoM. Retrieved from [Link]

-

OECD test n°104: Vapour pressure. (2021). Analytice. Retrieved from [Link]

-

Methods To Measure Herbicide Volatility. (2016). ResearchGate. Retrieved from [Link]

-

Evaluating methods and factors that affect dicamba volatility. (2021). SciELO. Retrieved from [Link]

-

Factors influencing dicamba volatility. (2017). Farm Progress. Retrieved from [Link]

-

Test No. 104: Vapour Pressure. (2006). OECD. Retrieved from [Link]

-

Test No. 104: Vapour Pressure. (2006). OECD. Retrieved from [Link]

-

OECD 104 Vapor Pressure. (n.d.). EUROLAB. Retrieved from [Link]

-

Effect of 2,4-D formulation on volatility under field conditions. (2022). BioOne Complete. Retrieved from [Link]

-

Vapor Pressure of Agrochemicals by the Knudsen Effusion Method Using a Quartz Crystal Microbalance. (1998). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

2,4-D Esters vs Amine Salts. (2021). Bayer Crop Science. Retrieved from [Link]

-

2,4-D 101: Everything Farmers Need to Know About 2,4-D. (2025). FBN. Retrieved from [Link]

-

Herbicide Volatility. (n.d.). Retrieved from [Link]

-

Methods for estimating the vapour pressure of organic chemicals. (2010). WUR eDepot. Retrieved from [Link]

-

The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temperature. (1996). Journal of Physical and Chemical Reference Data. Retrieved from [Link]

-

Effect of 2,4-D formulation on volatility under field conditions. (2022). Weed Technology. Retrieved from [Link]

-

Vapor Pressure Measurements Knudsen Effusion Method. (n.d.). DVS Application Note XX. Retrieved from [Link]

- VOLATILITY STUDIES WITH 2,4-D. (n.d.).

-

Properties and Characteristics of Amine and Ester Formulations of 2,4-D. (n.d.). 24d.info. Retrieved from [Link]

-

Product Properties Test Guidelines OPPTS 830.7950 Vapor Pressure. (1996). EPA NEIPS. Retrieved from [Link]

-

Effect of 2,4-D Formulation on Volatility under Field Conditions. (2022). ResearchGate. Retrieved from [Link]

-

2,4-D methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Pesticide Vapor Pressure. (n.d.). National Pesticide Information Center. Retrieved from [Link]

-

Chemical Properties of 2,4-D methyl ester (CAS 1928-38-7). (n.d.). Cheméo. Retrieved from [Link]

-

Determination of vapour pressure of permethrin technical pesticide using gas saturation method with gas chromatographic. (2016). TSI Journals. Retrieved from [Link]

-

Vapor Pressure Measurements by the Gas Saturation Method: The Influence of the Carrier Gas. (2015). National Institute of Standards and Technology. Retrieved from [Link]

-

Product Properties Test Guidelines: OPPTS 830.7950 Vapor Pressure [EPA 712–C–96–043]. (2009). Data.gov. Retrieved from [Link]

-

2,4-D-Methyl. (n.d.). PubChem. Retrieved from [Link]

-

2,4-Dichlorophenoxyacetic Acid. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

NAFTA Guidance Document for Conducting Terrestrial Field Dissipation Studies. (2021). US EPA. Retrieved from [Link]

-

METHOD TO CALCULATE THE VAPOUR PRESSURE OF HYDROCARBON SOLVENTS FROM SIMPLE PHYSICO-CHEMICAL PROPERTIES. (n.d.). Retrieved from [Link]